2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile
Overview
Description
“2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile” is a chemical compound that likely contains a fluorine atom and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “2-Fluoro” indicates that a fluorine atom is attached to the second carbon of the propanenitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction .Scientific Research Applications
Synthesis and Polymer Applications
- Synthesis of Electrochromic Polymers : The compound has been utilized in the synthesis of new electrochromic polymers. Researchers synthesized thiophene–furan–thiophene type monomers and investigated the electrochemical and spectroelectrochemical properties of the resulting polymer and copolymer films. These films showed distinct electrochromic properties and stability, making them suitable for electronic display (ECD) applications (Abaci et al., 2016).
Organic Synthesis and Chemical Reactivity
- Innovative Synthesis Methods : The compound plays a role in diverse chemical syntheses. For instance, its derivatives have been synthesized through the reaction of 3-oxopropanenitriles with alkenes, leading to new compounds with potential applications in pharmaceutical or agricultural research (Masson & Schlosser, 2005).
- Synthesis of Fluorofurans : The synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones, achieved using this compound, demonstrates its role in creating furan derivatives with potential applications in organic chemistry (Sugiishi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-5(4-9)7(10)6-2-1-3-11-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZYZZJSUQXGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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